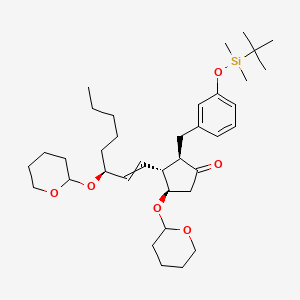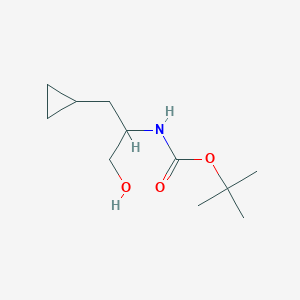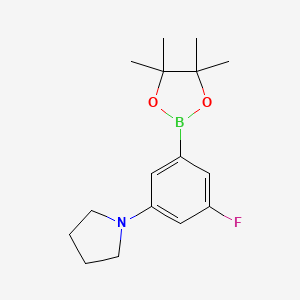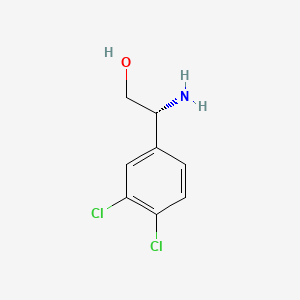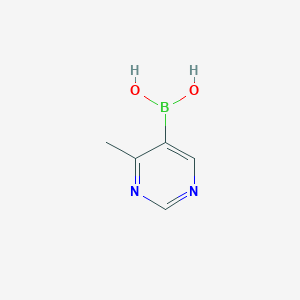
(4-Methylpyrimidin-5-YL)boronic acid
Overview
Description
“(4-Methylpyrimidin-5-YL)boronic acid” is a chemical compound with the CAS Number: 1337912-87-4 . It has a molecular weight of 137.93 and its IUPAC name is 4-methyl-5-pyrimidinylboronic acid . The compound is typically stored in a freezer .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H7BN2O2 . The InChI code for this compound is 1S/C5H7BN2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3,9-10H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 137.93 . It is typically stored in a freezer .Scientific Research Applications
Synthesis and Development of Boronic Acid Derivatives
- Patel et al. (2016) developed an efficient synthesis method for (2-aminopyrimidin-5-yl) boronic acid, highlighting the potential for large-scale production and applications in various chemical processes (Patel et al., 2016).
Applications in Suzuki Coupling Reactions
- Bouillon et al. (2003) explored the synthesis of halopyridinylboronic acids and esters, which are crucial for Suzuki cross-coupling, a widely-used method for forming carbon-carbon bonds in organic chemistry (Bouillon et al., 2003).
- Sura et al. (2013) synthesized a series of 2,4-diaryl-6-methyl-5-nitropyrimidines using Suzuki–Miyaura coupling, highlighting the role of boronic esters in the development of compounds with antibacterial and antioxidant properties (Sura et al., 2013).
Biomedical Applications
- Biomedical applications of boronic acid polymers, including the treatment of various diseases such as HIV, obesity, diabetes, and cancer, were reviewed by Cambre and Sumerlin (2011), emphasizing the versatility and potential of boronic acid-containing compounds in medicine (Cambre & Sumerlin, 2011).
Analytical and Sensing Applications
- Huang et al. (2012) discussed the use of boronic acid in developing fluorescent sensors for detecting biologically active substances, including carbohydrates and various ions, which is crucial for disease diagnosis and prevention (Huang et al., 2012).
- Lacina et al. (2014) provided a mini-review on the diverse applications of boronic acids in sensing, highlighting their role in biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal & James, 2014).
Stability and Interaction Studies
- Wang et al. (2018) conducted a study on the stability of BODIPY dyes, which are important in bioanalytical and bioimaging applications. The study highlighted the role of substituents at boron in stabilizing these dyes under acidic conditions (Wang et al., 2018).
Mechanism of Action
Target of Action
The primary target of (4-Methylpyrimidin-5-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Safety and Hazards
Future Directions
Boronic acids, including “(4-Methylpyrimidin-5-YL)boronic acid”, are valuable building blocks in organic synthesis . They are involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Therefore, the future directions of “this compound” could involve its use in the development of new synthetic methodologies and the synthesis of biologically active compounds.
Biochemical Analysis
Biochemical Properties
(4-Methylpyrimidin-5-YL)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by forming reversible covalent bonds with the active site residues. Additionally, this compound can interact with proteins that contain cis-diol groups, such as glycoproteins and glycolipids, through the formation of boronate esters. These interactions are crucial for the modulation of enzyme activity and protein function, making this compound a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, this compound can inhibit tyrosine kinases, leading to altered phosphorylation states of downstream signaling proteins. This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to modulate the activity of transcription factors, thereby influencing the expression of genes involved in critical cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, such as proteases and kinases, through the formation of boronate esters with serine or threonine residues. This binding results in the inhibition of enzyme activity, thereby modulating biochemical pathways. Additionally, this compound can interact with nucleic acids, leading to changes in gene expression. The compound’s ability to form stable complexes with biomolecules makes it a potent modulator of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Studies have shown that this compound can undergo degradation over time, leading to a decrease in its inhibitory activity. The compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to modulate enzyme activity and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and effectively modulate biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced. These findings highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further modulate biochemical reactions. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. These interactions can result in changes in metabolite levels, thereby affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, where it interacts with membrane-bound transporters. Once inside the cell, this compound can bind to intracellular proteins, leading to its localization in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, this compound can be targeted to the mitochondria, where it influences cellular metabolism and energy production. The subcellular localization of this compound is essential for its role in modulating biochemical pathways .
properties
IUPAC Name |
(4-methylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZGDIQZAMOHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




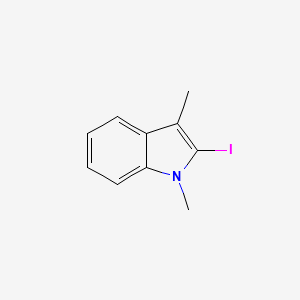
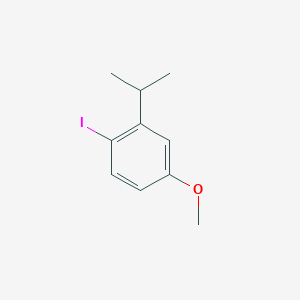

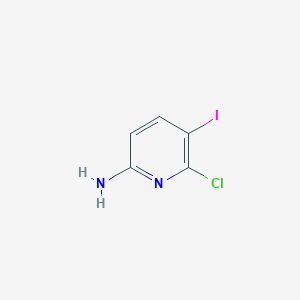
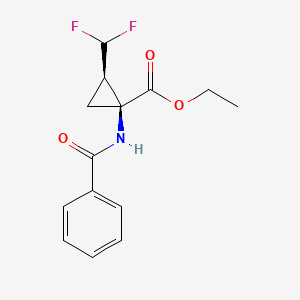
![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)

![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)
